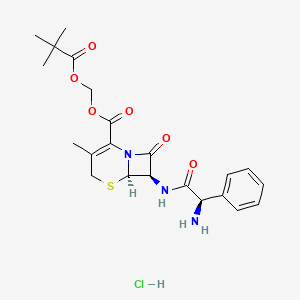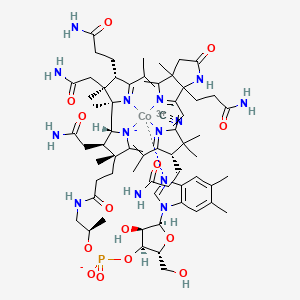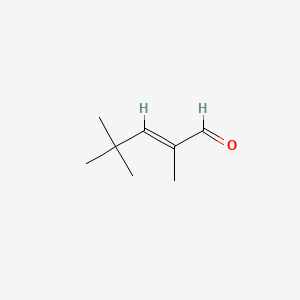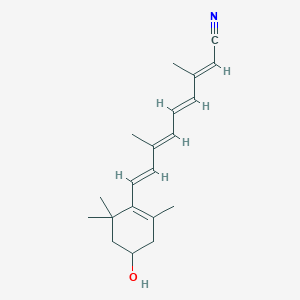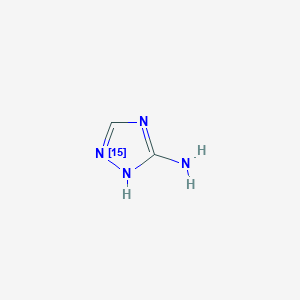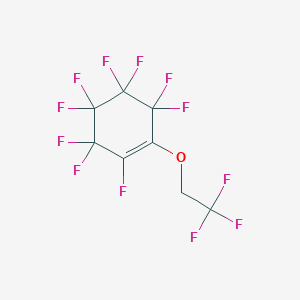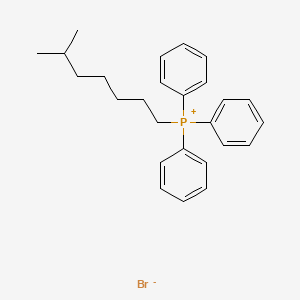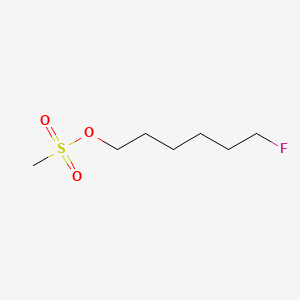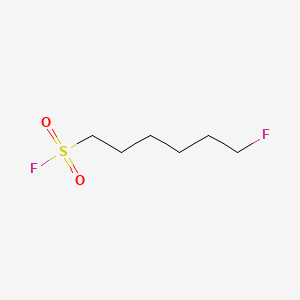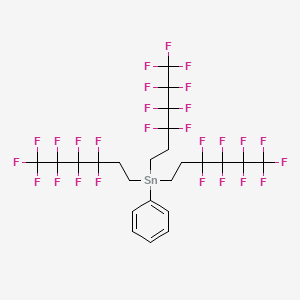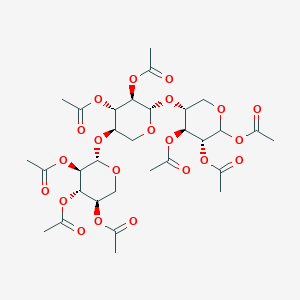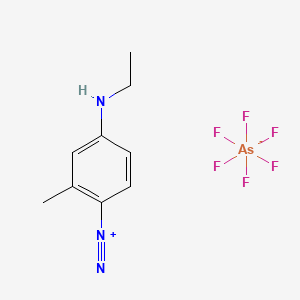![molecular formula C24H26Br2O8 B13422500 [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate is a complex organic compound characterized by multiple functional groups, including acetoxy, bromo, and hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate typically involves multiple steps, including bromination, acetylation, and esterification reactions. The starting materials often include hydroxyacetophenones and bromoacetic acids. The reaction conditions may involve the use of acetic acid as a solvent and light irradiation to facilitate bromination .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromo groups can be reduced to form corresponding hydroxy or alkyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield ketones or carboxylic acids, while substitution of the acetoxy groups can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, this compound can be used as a probe to study enzyme activities, particularly those involved in acetylation and bromination reactions. Its structural complexity makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with enhanced performance.
Mecanismo De Acción
The mechanism of action of [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. The bromo groups can engage in halogen bonding, influencing molecular recognition and binding. The hydroxyethyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- [2-Acetyloxy-3-[[2-acetyloxy-5-(2-chloro-1-hydroxyethyl)phenyl]methyl]-5-(2-chloro-1-hydroxyethyl)phenyl]methyl acetate
- [2-Acetyloxy-3-[[2-acetyloxy-5-(2-fluoro-1-hydroxyethyl)phenyl]methyl]-5-(2-fluoro-1-hydroxyethyl)phenyl]methyl acetate
Uniqueness
Compared to similar compounds, [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate is unique due to the presence of bromo groups, which can participate in specific halogen bonding interactions. This property can enhance its reactivity and binding affinity in various applications.
Propiedades
Fórmula molecular |
C24H26Br2O8 |
|---|---|
Peso molecular |
602.3 g/mol |
Nombre IUPAC |
[2-acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate |
InChI |
InChI=1S/C24H26Br2O8/c1-13(27)32-12-20-8-17(22(31)11-26)7-19(24(20)34-15(3)29)9-18-6-16(21(30)10-25)4-5-23(18)33-14(2)28/h4-8,21-22,30-31H,9-12H2,1-3H3 |
Clave InChI |
ZMOROKFUIQBUIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC(=CC(=C1OC(=O)C)CC2=C(C=CC(=C2)C(CBr)O)OC(=O)C)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
